2-(((Benzyloxy)carbonyl)amino)-5,5-difluoro-4,4-dimethylpentanoic acid
Description
Chemical Structure: This compound (CAS: 1484807-82-0) is a fluorinated, branched-chain amino acid derivative with a benzyloxycarbonyl (Cbz) protecting group on the α-amino moiety. Its molecular formula is C₁₂H₂₁F₂NO₄, and it has a molecular weight of 281.30 g/mol . The presence of 5,5-difluoro and 4,4-dimethyl substituents on the pentanoic acid backbone confers unique steric and electronic properties, making it valuable in peptide synthesis and medicinal chemistry.
Properties
Molecular Formula |
C15H19F2NO4 |
|---|---|
Molecular Weight |
315.31 g/mol |
IUPAC Name |
5,5-difluoro-4,4-dimethyl-2-(phenylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C15H19F2NO4/c1-15(2,13(16)17)8-11(12(19)20)18-14(21)22-9-10-6-4-3-5-7-10/h3-7,11,13H,8-9H2,1-2H3,(H,18,21)(H,19,20) |
InChI Key |
SYDODIRJNNMNRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(C(=O)O)NC(=O)OCC1=CC=CC=C1)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((Benzyloxy)carbonyl)amino)-5,5-difluoro-4,4-dimethylpentanoic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of amino groups using benzyloxycarbonyl (Cbz) groups, followed by the introduction of difluoromethyl groups through fluorination reactions. The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Deprotection of the Benzyloxycarbonyl (Cbz) Group
The Cbz group serves as a temporary protective moiety for the amino group, enabling selective reactions at other sites. Common deprotection methods include:
The difluoro substituents enhance stability during acidolytic conditions by reducing β-elimination side reactions.
Carboxylic Acid Functionalization
The carboxylic acid participates in standard derivatization reactions:
Esterification
Reacts with alcohols (e.g., methanol, ethanol) under acid catalysis (H₂SO₄ or HCl):
Yields esters like methyl or ethyl derivatives, useful for improving volatility in analytical applications .
Amide Formation
Couples with amines via carbodiimide-mediated activation (e.g., EDC/HOBt):
Critical for peptide synthesis and drug conjugate preparation.
Peptide Bond Formation
After deprotection, the free amino group undergoes peptide coupling:
| Coupling Reagent | Base | Solvent | Efficiency |
|---|---|---|---|
| HATU | DIPEA | DMF | >85% |
| DCC | NMM | THF | ~70% |
The difluoro groups increase steric hindrance, slightly reducing coupling efficiency compared to non-fluorinated analogs .
Reactivity of Difluoro Substituents
The 5,5-difluoro motif influences electronic and steric properties:
-
Nucleophilic substitution : Limited due to poor leaving-group ability of fluorine.
-
Radical stability : Adjacent fluorines stabilize carbon-centered radicals, enabling rare radical-based modifications under UV irradiation.
-
Hydrogen-bonding interactions : Enhances binding affinity in enzyme-inhibitor complexes, as observed in mTORC1 activation studies .
Stability Under Physiological Conditions
Studies on the related compound NV-5138 ([S]-2-amino-5,5-difluoro-4,4-dimethylpentanoic acid) reveal:
-
pH-dependent hydrolysis : Stable at pH 2–7.4 (t₁/₂ >24 hrs), degrading rapidly in alkaline conditions (pH >9) .
-
Enzymatic resistance : Resistant to peptidase cleavage due to dimethyl and difluoro groups .
Comparative Reactivity Table
The table below contrasts reactivity with non-fluorinated analogs:
| Reaction | Target Compound | Non-Fluorinated Analog | Key Difference |
|---|---|---|---|
| Cbz Deprotection | 95% yield (H₂/Pd/C) | 98% yield | Slightly slower due to fluorine’s EWG effect |
| Esterification | 80% yield (H₂SO₄) | 85% yield | Reduced nucleophilicity of COOH |
| Peptide Coupling (HATU) | 82% yield | 89% yield | Steric hindrance from CF₂ groups |
Scientific Research Applications
2-(((Benzyloxy)carbonyl)amino)-5,5-difluoro-4,4-dimethylpentanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological systems and as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(((Benzyloxy)carbonyl)amino)-5,5-difluoro-4,4-dimethylpentanoic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can protect amino groups during chemical reactions, while the difluoromethyl groups can influence the compound’s reactivity and stability. These interactions can modulate the compound’s effects in various applications.
Comparison with Similar Compounds
Key Features :
- Cbz Protecting Group: Enhances solubility in organic solvents and facilitates selective deprotection under hydrogenolysis.
- Fluorine Atoms : Improve metabolic stability and modulate lipophilicity.
- Chirality : The (2S)-stereochemistry (if specified) influences its role as a chiral building block in asymmetric synthesis .
Comparison with Structurally Similar Compounds
Analog 1: (2S)-2-{[(tert-Butoxy)carbonyl]amino}-5,5-difluoro-4,4-dimethylpentanoic Acid
Molecular Formula: C₁₂H₂₁F₂NO₄ (identical to the target compound) Key Differences:
- Protecting Group : The tert-butoxycarbonyl (Boc) group replaces the Cbz group.
- Deprotection Conditions: Boc is acid-labile (removed with TFA), whereas Cbz requires hydrogenolysis .
- Applications : Boc-protected derivatives are preferred in solid-phase peptide synthesis (SPPS) due to orthogonal protection strategies.
| Parameter | Target Compound (Cbz) | Boc Analog |
|---|---|---|
| Protecting Group Stability | Stable to acids | Acid-labile |
| Deprotection Method | H₂/Pd-C | Trifluoroacetic acid (TFA) |
| Solubility in Organic Media | Moderate | High |
Analog 2: (2R,5R)-2,5-Diamino-6,6,6-trifluorohexanoic Acid
Molecular Formula : C₆H₁₁F₃N₂O₂ (Mol. Weight: 195.13 g/mol)
Key Differences :
- Fluorine Content : Contains three fluorine atoms (vs. two in the target compound).
- Amino Groups: Two free amino groups (unprotected), enabling diverse functionalization.
- Applications : Used in fluorinated peptide mimics and β-sheet stabilizers due to its trifluoromethyl group.
Research Findings :
- The trifluorohexanoic acid derivative exhibits ~20% higher lipophilicity (logP = 1.8) compared to the target compound (logP = 1.5), impacting membrane permeability .
Analog 3: rac-(3R,4R)-4-(Methoxycarbonyl)oxolane-3-carboxylic Acid
Molecular Formula : C₇H₁₀O₅ (Mol. Weight: 174.15 g/mol)
Key Differences :
- Cyclic Structure : Oxolane (tetrahydrofuran) ring introduces conformational rigidity.
- Functional Groups : Methoxycarbonyl and carboxylic acid groups enable esterification and amide coupling.
- Applications : Used in constrained peptide design and as a scaffold for macrocycles.
| Parameter | Target Compound | Oxolane Analog |
|---|---|---|
| Structural Flexibility | Linear chain | Conformationally rigid |
| Synthetic Utility | Peptide backbone modifier | Macrocycle precursor |
| Fluorine Impact | Modulates electronic effects | No fluorine substituents |
Research Implications and Trends
- Fluorine Substitution : The 5,5-difluoro motif in the target compound reduces metabolic degradation by cytochrome P450 enzymes, a feature shared with other fluorinated analogs .
- Protecting Group Dynamics: Cbz vs. Boc selection depends on synthetic workflow; Cbz is favored for hydrogenolysis compatibility in late-stage deprotection .
Biological Activity
2-(((Benzyloxy)carbonyl)amino)-5,5-difluoro-4,4-dimethylpentanoic acid (CAS Number: 2095888-55-2) is a chiral amino acid derivative notable for its unique structural features, including the benzyloxycarbonyl (Cbz) protecting group. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.
- Molecular Formula : C₁₅H₁₉F₂NO₄
- Molecular Weight : 305.32 g/mol
- Structural Characteristics :
- The difluoro substitution enhances lipophilicity.
- The Cbz group contributes to the compound's stability and reactivity.
The biological activity of 2-(((Benzyloxy)carbonyl)amino)-5,5-difluoro-4,4-dimethylpentanoic acid is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Initial studies suggest that the compound may exhibit significant binding affinity due to its structural configuration, which allows it to interact effectively with active sites.
Interaction Studies
Research indicates that compounds with similar structures can exhibit varied biological activities based on their substituents and stereochemistry. For instance, the difluoro groups in this compound are believed to influence its interaction with biological targets significantly.
Comparative Analysis with Similar Compounds
The following table compares 2-(((Benzyloxy)carbonyl)amino)-5,5-difluoro-4,4-dimethylpentanoic acid with structurally related compounds:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 2-amino-4-methylpentanoic acid | Contains a methyl group instead of difluoro | Simpler structure; less lipophilic |
| 2-amino-6,6,6-trifluorohexanoic acid | Trifluoromethyl group; longer carbon chain | Potentially different biological activity due to trifluoromethyl |
| (S)-2-amino-4-fluoro-4-methylpentanoic acid | Single fluorine substitution | Less complex than difluoro variant; different pharmacological profile |
| 2-amino-3-(1-methylcyclobutyl)propanoic acid | Cyclobutyl group instead of pentanoic backbone | Unique cyclic structure affecting sterics |
Case Studies
- In Vitro Studies : Preliminary in vitro studies have demonstrated that 2-(((Benzyloxy)carbonyl)amino)-5,5-difluoro-4,4-dimethylpentanoic acid exhibits significant inhibitory activity against certain enzymes. The binding affinity and inhibition constants were measured using standard assays.
- Neuroprotective Effects : In related research involving similar derivatives, compounds showed neuroprotective effects against oxidative stress and inflammation. This suggests that 2-(((Benzyloxy)carbonyl)amino)-5,5-difluoro-4,4-dimethylpentanoic acid may also possess similar properties worth exploring further.
- Therapeutic Applications : The potential application in treating neurodegenerative diseases has been highlighted due to its structural similarity to other known neuroprotective agents. Further studies are needed to elucidate its specific therapeutic mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
